(1-Bromoethylidene)triphenylphosphorane
Description
(1-Bromoethylidene)triphenylphosphorane is a Wittig-type reagent characterized by a bromo-substituted ethylidene group attached to a triphenylphosphorane core. Its general structure is Ph₃P=C(Br)CH₃, where the bromine atom introduces unique electronic and steric properties.
Properties
Molecular Formula |
C20H18BrP |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
1-bromoethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H18BrP/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
HATAQUAYDLLKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a bromoalkene. One common method includes the use of (bromomethyl)triphenylphosphonium bromide as a precursor. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the formation of the phosphorane .
Industrial Production Methods: While specific industrial production methods for (1-Bromoethylidene)triphenylphosphorane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Bromoethylidene)triphenylphosphorane primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It reacts with aldehydes and ketones to form alkenes, with the phosphorus atom acting as a nucleophile .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, bases (e.g., NaH, t-BuOK), solvents (e.g., THF, dichloromethane).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products: The major products of reactions involving (1-Bromoethylidene)triphenylphosphorane are alkenes. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction .
Scientific Research Applications
(1-Bromoethylidene)triphenylphosphorane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (1-Bromoethylidene)triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. The phosphorus atom in the compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of the carbon-carbon double bond .
Comparison with Similar Compounds
Comparison with Similar Triphenylphosphorane Derivatives
The reactivity and applications of triphenylphosphorane derivatives are heavily influenced by their substituents. Below, key analogues are compared to hypothesize the behavior of (1-bromoethylidene)triphenylphosphorane.
Table 1: Comparative Analysis of Triphenylphosphorane Derivatives
Key Findings from Analogous Compounds
Electronic and Steric Influence :
- Electron-withdrawing groups (e.g., –COOEt, –CN) enhance ylide stability and direct regioselectivity in olefination. The bromine atom in (1-bromoethylidene)triphenylphosphorane may act similarly, polarizing the P=C bond to favor nucleophilic attack at the β-carbon .
- Bulky substituents (e.g., –NNC) enable unique cyclization pathways, such as the aza-Wittig reaction for heterocycle synthesis .
Reaction Conditions :
- (Carbethoxymethylene)triphenylphosphorane operates under mild conditions (room temperature, dichloromethane), whereas (methoxycarbonylmethylene) derivatives require strong bases like NaHMDS for ketene generation .
- Bromine’s leaving-group ability in (1-bromoethylidene)triphenylphosphorane could facilitate tandem reactions, such as elimination to form alkynes or subsequent cross-coupling (e.g., Suzuki-Miyaura) .
Product Diversity: (N-Isocyanimino)triphenylphosphorane forms 1,3,4-oxadiazoles with antimicrobial and anti-inflammatory properties, highlighting the medicinal relevance of such derivatives . The bromoethylidene variant’s hypothetical products (bromoalkenes) are valuable in pharmaceuticals and materials science, serving as intermediates for functional group interconversion .
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